molecular formula C37H42N8O4 B15135206 PROTAC SMARCA2 degrader-3

PROTAC SMARCA2 degrader-3

Cat. No.: B15135206
M. Wt: 662.8 g/mol
InChI Key: VRUQTXCUBJXEAQ-UHFFFAOYSA-N
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Description

PROTAC SMARCA2 degrader-3 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SMARCA2 protein. SMARCA2 is a subunit of the SWItch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression and DNA repair. The degradation of SMARCA2 is particularly significant in cancers with mutations in the SMARCA4 gene, as these cancers become dependent on SMARCA2 for survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC SMARCA2 degrader-3 involves the conjugation of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:

    Ligand Synthesis: The ligand for SMARCA2 is synthesized using standard organic synthesis techniques, involving multiple steps of functional group transformations and purifications.

    Linker Attachment: A linker molecule is attached to the SMARCA2 ligand. This linker is designed to provide the appropriate spatial orientation for the subsequent steps.

    E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately.

    Conjugation: The SMARCA2 ligand-linker conjugate is then coupled with the E3 ligase ligand to form the final PROTAC molecule.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes described above. This includes optimizing reaction conditions for large-scale synthesis, ensuring high yield and purity, and implementing stringent quality control measures. The process may also involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

PROTAC SMARCA2 degrader-3 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product of the reactions involving this compound is the ubiquitinated SMARCA2 protein, which is subsequently degraded by the proteasome .

Mechanism of Action

PROTAC SMARCA2 degrader-3 exerts its effects through a mechanism known as targeted protein degradation. The compound simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 disrupts the SWI/SNF complex, leading to altered gene expression and impaired DNA repair in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    PROTAC SMARCA2 degrader-1: Another PROTAC targeting SMARCA2, but with different ligands and linkers.

    PROTAC SMARCA4 degrader: Targets the SMARCA4 protein, which is closely related to SMARCA2.

    ACBI1: A PROTAC that degrades both SMARCA2 and SMARCA4.

Uniqueness

PROTAC SMARCA2 degrader-3 is unique in its high selectivity for SMARCA2 over SMARCA4, making it particularly effective in cancers with SMARCA4 mutations. This selectivity reduces potential off-target effects and enhances therapeutic efficacy .

Properties

Molecular Formula

C37H42N8O4

Molecular Weight

662.8 g/mol

IUPAC Name

3-[8-[4-[4-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]piperidin-1-yl]cyclohexyl]-2,3-dihydro-1,4-benzoxazin-4-yl]piperidine-2,6-dione

InChI

InChI=1S/C37H42N8O4/c38-36-29(20-30(41-42-36)28-4-1-2-7-33(28)46)24-21-39-45(22-24)26-14-16-43(17-15-26)25-10-8-23(9-11-25)27-5-3-6-31-35(27)49-19-18-44(31)32-12-13-34(47)40-37(32)48/h1-7,20-23,25-26,32,46H,8-19H2,(H2,38,42)(H,40,47,48)

InChI Key

VRUQTXCUBJXEAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=C3C(=CC=C2)N(CCO3)C4CCC(=O)NC4=O)N5CCC(CC5)N6C=C(C=N6)C7=CC(=NN=C7N)C8=CC=CC=C8O

Origin of Product

United States

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